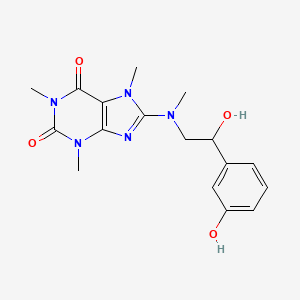
Phentetramine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phentetramin ist eine chemische Verbindung mit der Summenformel C17H21N5O4. Es ist unter mehreren Synonymen bekannt, darunter Fentetramin und Alzaten . Diese Verbindung hat ein Molekulargewicht von 359,39 g/mol und zeichnet sich durch ihre komplexe Struktur aus, die mehrere Stickstoff- und Sauerstoffatome umfasst .
Vorbereitungsmethoden
Die Synthese von Phentetramin erfolgt in mehreren Schritten. Ein Verfahren beginnt mit Dimethylbenzylcarbinol als Rohmaterial. Diese Verbindung wird zu einer gemischten Lösung aus Essigsäure und einem organischen Lösungsmittel gegeben, gefolgt von der tropfenweisen Zugabe von Schwefelsäure als Katalysator. Das Gemisch wird zur Reaktion gerührt, und dann wird Wasser zugegeben, bis das Gemisch trüb wird. Eine Alkalilösung wird verwendet, um den pH-Wert auf 6-8 einzustellen, gefolgt von der Vakuumfiltration, um N-(1,1-Dimethyl-phenethyl)acetamid zu erhalten. Das Phentetraminhydrochlorid wird dann in einem organischen Lösungsmittel gelöst, und ein anorganischer Feststoff mit starker Base wird als Säurebinder verwendet. Das Gemisch wird erhitzt und unter Rückfluss gekocht, auf Raumtemperatur abgekühlt, und es wird Wasser zugegeben. Das Produkt wird extrahiert, über Nacht mit einem wasserfreien Trockenmittel getrocknet, und der Feststoff wird entfernt. Das Filtrat wird unter vermindertem Druck destilliert, um Phentetramin freie Alkali zu erhalten .
Analyse Chemischer Reaktionen
Phentetramin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Zu den häufig verwendeten Reagenzien in diesen Reaktionen gehören Schwefelsäure, Essigsäure und organische Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und den verwendeten Reagenzien ab. So führt die Reaktion mit Schwefelsäure und Essigsäure zur Bildung von N-(1,1-Dimethyl-phenethyl)acetamid .
Wissenschaftliche Forschungsanwendungen
Phentetramin hat mehrere wissenschaftliche Forschungsanwendungen in verschiedenen Bereichen:
Chemie: Es wird als Reagenz in der organischen Synthese und als Vorläufer für andere chemische Verbindungen verwendet.
Biologie: Phentetramin wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Wechselwirkungen mit Enzymen und Rezeptoren.
Industrie: Phentetramin wird bei der Produktion von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Phentetramin beinhaltet seine Wechselwirkung mit dem sympathischen Nervensystem. Es wirkt als sympathomimetisches Amin und stimuliert die Freisetzung von Katecholaminen wie Noradrenalin, Dopamin und Adrenalin. Dies führt zu einer erhöhten Aktivität im Nervensystem, was zu Effekten wie Appetitzüglung und erhöhtem Fettabbau führt . Zu den genauen molekularen Zielstrukturen und Wegen, die beteiligt sind, gehören die Aktivierung von adrenergen Rezeptoren und die Hemmung der Katecholamin-Wiederaufnahme .
Wirkmechanismus
The mechanism of action of phentetramine involves its interaction with the sympathetic nervous system. It acts as a sympathomimetic amine, stimulating the release of catecholamines such as norepinephrine, dopamine, and epinephrine. This leads to increased activity in the nervous system, resulting in effects such as appetite suppression and increased fat breakdown . The precise molecular targets and pathways involved include the activation of adrenergic receptors and inhibition of catecholamine reuptake .
Vergleich Mit ähnlichen Verbindungen
Phentetramin ähnelt anderen sympathomimetischen Aminen wie Phentermin und Amphetamin. Es hat jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden. So hat Phentetramin beispielsweise eine andere molekulare Struktur und einen anderen Wirkmechanismus. Zu ähnlichen Verbindungen gehören:
Phentermin: Wird als Appetitzügler bei der Behandlung von Fettleibigkeit eingesetzt.
Mephentermin: Ein Alpha-adrenerger Rezeptoragonist, der zur Erhöhung des Blutdrucks eingesetzt wird.
Die einzigartige Struktur und der Wirkmechanismus von Phentetramin machen es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen.
Eigenschaften
CAS-Nummer |
40914-99-6 |
|---|---|
Molekularformel |
C17H21N5O4 |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
8-[[2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C17H21N5O4/c1-19(9-12(24)10-6-5-7-11(23)8-10)16-18-14-13(20(16)2)15(25)22(4)17(26)21(14)3/h5-8,12,23-24H,9H2,1-4H3 |
InChI-Schlüssel |
DGXRPIJZPGBJPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(N=C1N(C)CC(C3=CC(=CC=C3)O)O)N(C(=O)N(C2=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















